In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline
In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
CAS Number: 458-52-6
Molecular Formula: C₇H₈FNO
Molecular Weight: 141.14 g/mol
2-Fluoro-4-methoxyaniline is an aromatic amine featuring a fluorine atom ortho to the amino group and a methoxy group para to it. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Physicochemical Data
The key physical and chemical properties of 2-Fluoro-4-methoxyaniline are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 458-52-6 | [2][3][4][5][6] |
| Molecular Formula | C₇H₈FNO | [3][4][7] |
| Molecular Weight | 141.14 g/mol | [3][4][7] |
| Melting Point | 48-51 °C | [8] |
| Boiling Point | 203 °C at 760 mmHg | [2] |
| Density | 1.176 g/cm³ | [2] |
| Appearance | Light brown to black solid | [5] |
| Flash Point | 76.6 °C | [2] |
| Refractive Index | 1.531 | [2] |
| Vapor Pressure | 0.284 mmHg at 25°C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Fluoro-4-methoxyaniline.
| Spectrum Type | Key Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ: 3.34 (br s, 2H), 3.72 (s, 3H), 6.53 (m, 1H), 6.61 (dd, 1H, J = 3, 10), 6.72 (dd, 1H, J = 9, 10) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 56.2, 102.7, 110.2, 118.1, 128.1, 153.3, 152.4 | [1] |
Synthesis and Experimental Protocols
A reliable and scalable synthesis of 2-Fluoro-4-methoxyaniline is essential for its application in research and development. A well-established method is the Ullman methoxylation of a pyrrole-protected 2-fluoro-4-iodoaniline, followed by deprotection.
Synthetic Workflow
Detailed Experimental Protocol: Synthesis of 2-Fluoro-4-methoxyaniline
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Protection of the Aniline
-
To a 500-mL round-bottomed flask, add 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).
-
Attach a Dean-Stark trap and reflux the solution for 1 hour.
-
After cooling, wash the solution with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.
Step 2: Ullman Methoxylation
-
In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the product from Step 1 (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).
-
Heat the slurry in an 80°C oil bath for 90 minutes to maintain a gentle reflux.
-
After cooling, pour the slurry into a rapidly stirring mixture of isopropyl ether and aqueous ammonium hydroxide.
-
Separate the organic phase, wash with aqueous ammonium hydroxide, filter through a silica gel pad, and concentrate to obtain 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Step 3: Deprotection to Yield 2-Fluoro-4-methoxyaniline
-
In a 1-L flask, combine the product from Step 2 (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.
-
Reflux the solution for 20 hours.
-
After cooling, quench the reaction by pouring it into ice-cold 1 N hydrochloric acid.
-
Wash with isopropyl ether, then adjust the pH to 9-10 with 6 N sodium hydroxide.
-
Extract the mixture with isopropyl ether.
-
Dry the final organic phase over magnesium sulfate, filter, and concentrate to yield 2-Fluoro-4-methoxyaniline.
Applications in Research and Drug Development
While specific, widespread applications of 2-fluoro-4-methoxyaniline are not as extensively documented as its isomer, 4-fluoro-2-methoxyaniline, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic and steric properties conferred by the fluoro and methoxy substituents.
It has been noted as a building block for producing five-membered heterocycles, which are common scaffolds in pharmaceutical compounds.[5][7] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, a desirable feature in drug design.
It is important to distinguish 2-fluoro-4-methoxyaniline from its isomer, 4-fluoro-2-methoxyaniline, which is a known intermediate in the synthesis of 5-HT3 receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[9][10]
Safety and Handling
2-Fluoro-4-methoxyaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H331: Toxic if inhaled.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Analytical Methods
The purity and identity of 2-Fluoro-4-methoxyaniline can be assessed using standard analytical techniques.
Logical Workflow for Analysis
General Protocol for HPLC Analysis
While a specific, validated HPLC method for 2-Fluoro-4-methoxyaniline is not detailed in the readily available literature, a general reverse-phase HPLC method can be developed for its analysis.
-
Column: A C18 column is typically suitable for this type of aromatic compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
For quantitative analysis, a calibration curve should be prepared using certified reference standards. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Methoxy-2-fluoroaniline | 458-52-6 [chemnet.com]
- 3. scbt.com [scbt.com]
- 4. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 458-52-6: 4-Methoxy-2-fluoroaniline | CymitQuimica [cymitquimica.com]
- 6. 2-fluoro-4-methoxyaniline 95% | CAS: 458-52-6 | AChemBlock [achemblock.com]
- 7. 2-Fluoro-4-methoxyaniline | 458-52-6 | FF10582 | Biosynth [biosynth.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
